N-[4-(4-PROPYLBENZENESULFONAMIDO)PHENYL]ACETAMIDE
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Overview
Description
N-[4-(4-PROPYLBENZENESULFONAMIDO)PHENYL]ACETAMIDE is a compound that belongs to the class of sulfonamides, which are known for their wide range of biological activities.
Scientific Research Applications
N-[4-(4-PROPYLBENZENESULFONAMIDO)PHENYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties against various bacterial and fungal strains.
Medicine: Investigated for its anticancer activities, particularly in inhibiting the growth of certain cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(4-PROPYLBENZENESULFONAMIDO)PHENYL]ACETAMIDE typically involves the reaction of 4-propylbenzenesulfonyl chloride with 4-aminophenylacetamide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: N-[4-(4-PROPYLBENZENESULFONAMIDO)PHENYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.
Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated aromatic compounds.
Comparison with Similar Compounds
- N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]ACETAMIDE
- N-[4-(4-ETHYLBENZENESULFONAMIDO)PHENYL]ACETAMIDE
- N-[4-(4-BUTYLBENZENESULFONAMIDO)PHENYL]ACETAMIDE
Comparison: N-[4-(4-PROPYLBENZENESULFONAMIDO)PHENYL]ACETAMIDE is unique due to its specific propyl group, which can influence its biological activity and pharmacokinetic properties. Compared to its methyl, ethyl, and butyl analogs, the propyl derivative may exhibit different levels of potency and selectivity in its biological activities .
Properties
IUPAC Name |
N-[4-[(4-propylphenyl)sulfonylamino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-3-4-14-5-11-17(12-6-14)23(21,22)19-16-9-7-15(8-10-16)18-13(2)20/h5-12,19H,3-4H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPNGZAMERPEPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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